molecular formula C6H4Cl2FNO2S B1410902 2,5-Dichloro-4-fluorobenzenesulfonamide CAS No. 1803806-97-4

2,5-Dichloro-4-fluorobenzenesulfonamide

Cat. No. B1410902
CAS RN: 1803806-97-4
M. Wt: 244.07 g/mol
InChI Key: CJILQZLHKHRXGK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzenesulfonamide is a chemical compound with the CAS Number: 1803806-97-4 . It has a molecular weight of 244.07 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,5-dichloro-4-fluorobenzenesulfonamide . The InChI code is 1S/C6H4Cl2FNO2S/c7-3-2-6 (13 (10,11)12)4 (8)1-5 (3)9/h1-2H, (H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

COX-2 Inhibition and Treatment of Arthritis and Pain

2,5-Dichloro-4-fluorobenzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Notably, the introduction of a fluorine atom in these compounds has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity. This research led to the development of JTE-522, a potent and selective COX-2 inhibitor, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Study of Carbonic Anhydrase Inhibitors

The binding of 4-fluorobenzenesulfonamide, a closely related compound to 2,5-Dichloro-4-fluorobenzenesulfonamide, to human carbonic anhydrases has been explored using nuclear magnetic resonance spectroscopy. This study provided insights into the stoichiometry of the inhibitor-enzyme interaction and suggested that these inhibitors bind as anions at the active site, indicating a potential therapeutic application in targeting these enzymes (Dugad & Gerig, 1988).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,5-dichloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILQZLHKHRXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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